Welcome to the BenchChem Online Store!
molecular formula C18H20N4O3 B8614461 1-[4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl]-ethanone

1-[4-(3-Hydroxy-phenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl]-ethanone

Cat. No. B8614461
M. Wt: 340.4 g/mol
InChI Key: RCHANCZCPUCULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08022205B2

Procedure details

1-[4-(3-t-Butoxyphenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl]-ethanone (20 mg) prepared according to Step E in Example 1-J-01 described later was dissolved in trifluoroacetic acid (500 μl), followed by stirring at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and to the resulting residue, water (5 ml) and methanol (1 ml) were added, followed by neutralization with aqueous saturated sodium bicarbonate solution. The deposited precipitate was filtered off, followed by drying under reduced pressure, to obtain a colorless powder (11 mg, 64%).
Name
1-[4-(3-t-Butoxyphenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl]-ethanone
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
solvent
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
C([O:5][C:6]1[CH:7]=[C:8]([C:12]2[C:13]3[CH2:26][CH2:25][N:24]([C:27](=[O:29])[CH3:28])[C:14]=3[N:15]=[C:16]([N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)[N:17]=2)[CH:9]=[CH:10][CH:11]=1)(C)(C)C>FC(F)(F)C(O)=O>[OH:5][C:6]1[CH:7]=[C:8]([C:12]2[C:13]3[CH2:26][CH2:25][N:24]([C:27](=[O:29])[CH3:28])[C:14]=3[N:15]=[C:16]([N:18]3[CH2:19][CH2:20][O:21][CH2:22][CH2:23]3)[N:17]=2)[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
1-[4-(3-t-Butoxyphenyl)-2-morpholin-4-yl-5,6-dihydro-pyrrolo[2,3-d]pyrimidin-7-yl]-ethanone
Quantity
20 mg
Type
reactant
Smiles
C(C)(C)(C)OC=1C=C(C=CC1)C=1C2=C(N=C(N1)N1CCOCC1)N(CC2)C(C)=O
Step Two
Name
Quantity
500 μL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the resulting residue, water (5 ml) and methanol (1 ml) were added
FILTRATION
Type
FILTRATION
Details
The deposited precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C=C(C=CC1)C=1C2=C(N=C(N1)N1CCOCC1)N(CC2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.